molecular formula C15H25NO4 B6307099 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate CAS No. 2055841-96-6

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate

Cat. No.: B6307099
CAS No.: 2055841-96-6
M. Wt: 283.36 g/mol
InChI Key: WRNDOFPOBRBTPW-UHFFFAOYSA-N
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Description

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate typically involves the reaction of tert-butyl and ethyl groups with an azaspiro compound. The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the spirocyclic structure. For instance, the compound is stored at temperatures between 0-8°C to maintain its stability .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the use of high-purity reagents and controlled reaction environments to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and ethyl groups. This combination of features gives it distinct chemical properties and makes it valuable for various research applications.

Properties

IUPAC Name

6-O-tert-butyl 8-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-16(10-15(11)7-6-8-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNDOFPOBRBTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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